molecular formula C13H11NO2 B1428439 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid CAS No. 869973-48-8

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B1428439
CAS RN: 869973-48-8
M. Wt: 213.23 g/mol
InChI Key: DQQJOXMSUIXENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of quinoline, a heterocyclic aromatic compound, and cyclopropane carboxylic acid .


Synthesis Analysis

The synthesis of quinoline derivatives, including “1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid”, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid” consists of a quinoline moiety attached to a cyclopropane ring, which is further substituted with a carboxylic acid group . The InChI code for this compound is 1S/C13H11NO2/c15-13(16)11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7H2,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid” include a molecular weight of 213.24 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Szakonyi et al. (2002) describes the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, highlighting a unique cyclopropanation process. This research contributes to the understanding of the synthesis and properties of cyclopropane-quinoline combinations like 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid (Szakonyi et al., 2002).

Derivative Synthesis

  • Yong et al. (2007) report on the synthesis of related compounds, such as spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid, demonstrating the versatility and potential applications of cyclopropane-quinoline related structures in chemical synthesis (Yong et al., 2007).

Molecular Recognition

  • Khanvilkar and Bedekar (2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound similar in structure to 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid, for molecular recognition via NMR and fluorescence spectroscopy. This illustrates the potential for such compounds in analytical chemistry applications (Khanvilkar & Bedekar, 2018).

Agrochemical Research

  • Aribi et al. (2018) investigated 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, closely related to 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid, as potential agrochemical ingredients. This demonstrates the compound's potential use in developing new agrochemicals (Aribi et al., 2018).

Green Chemistry

  • Anand et al. (2016) explored the synthesis of substituted cyclopropanes in an aqueous medium, including quinolin-2(1H)-one linked cyclopropanes. This research contributes to the development of environmentally friendly methods in the synthesis of cyclopropane-quinoline compounds (Anand et al., 2016).

Safety and Hazards

The safety information for “1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid” and related compounds would likely involve further exploration of their synthesis, properties, and potential applications. As quinoline derivatives have been found to exhibit a wide range of biological activities, they continue to be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

1-quinolin-4-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-5,8H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJOXMSUIXENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of NaOH in water (2 ml, 50%) was added to a mixture of quinolin-4-ylacetonitrile (0.5 g, 0.002 mol), 1-bromo-2-chloro-ethane (1.0 mL, 0.012 mol), and benzyltriethylammonium chloride (0.1 g, 0.0004 mol) at 50° C. After the mixture was stirred at 50° C. for 3 hours, 1,2-ethanediol (5 mL, 0.09 mol) was added. Then the reaction mixture was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and washed with ether (3×). The aqueous layer was acidified (pH=2), and then extracted with ethyl acetate (3×). The combined organic layer was dried over MgSO4, filtered, and concentrated to afford the desired product. LC/MS: 214.1 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.